molecular formula C13H12N4O5S B6419797 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl 4-nitrobenzoate CAS No. 501104-17-2

4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl 4-nitrobenzoate

Cat. No. B6419797
CAS RN: 501104-17-2
M. Wt: 336.33 g/mol
InChI Key: LNCIABAARRBESH-UHFFFAOYSA-N
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Description

The compound “4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl 4-nitrobenzoate” is a complex organic molecule that contains several functional groups. It has a morpholine ring, a thiadiazole ring, and a nitrobenzoate moiety. Each of these groups can contribute to the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The morpholine and thiadiazole rings are likely to provide rigidity to the structure, while the nitrobenzoate group could contribute to the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group in the nitrobenzoate moiety is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could make the compound more polar .

Mechanism of Action

Target of Action

Similar nitrobenzoate-based compounds have been demonstrated to target endothelial cells .

Mode of Action

It’s known that nitrobenzoate-based compounds can interfere with cell proliferation and migration . This suggests that the compound might interact with its targets, leading to changes in cellular processes such as cell growth and movement.

Biochemical Pathways

Nitrobenzoate-based compounds have been shown to affect vascular development , suggesting that they may influence pathways related to angiogenesis or blood vessel formation.

Pharmacokinetics

The survival rate of zebrafish embryos was determined after the addition of exogenous x8, a similar nitrobenzoate-derived compound, to the fish medium . This suggests that the compound may have bioavailability in an aquatic environment.

Result of Action

The compound’s action results in significant effects at the molecular and cellular levels. For instance, treatment with a similar nitrobenzoate-derived compound, X8, impaired the growth of intersegmental vessels and caudal vein plexuses in zebrafish embryos . Moreover, X8-treated embryos exhibited pericardial edema and circulatory defects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of the compound in the medium can affect its bioavailability and hence its action . .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. The MSDS (Material Safety Data Sheet) for similar compounds suggests that they may be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The future directions for research on this compound could include studying its potential applications, such as in medicine or materials science. Further studies could also explore its synthesis, properties, and reactivity .

properties

IUPAC Name

(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S/c18-13(9-1-3-10(4-2-9)17(19)20)22-12-11(14-23-15-12)16-5-7-21-8-6-16/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCIABAARRBESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178000
Record name 1,2,5-Thiadiazol-3-ol, 4-(4-morpholinyl)-, 3-(4-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholino-1,2,5-thiadiazol-3-yl 4-nitrobenzoate

CAS RN

501104-17-2
Record name 1,2,5-Thiadiazol-3-ol, 4-(4-morpholinyl)-, 3-(4-nitrobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501104-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5-Thiadiazol-3-ol, 4-(4-morpholinyl)-, 3-(4-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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